2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid is a chemical compound with the molecular formula and a molecular weight of 182.18 g/mol. This compound features a pyrimidine ring substituted with two methyl groups and an acetic acid moiety, making it structurally unique and valuable in various scientific applications. Its Chemical Abstracts Service (CAS) registry number is 133458-10-3.
This compound belongs to the class of organic compounds known as pyrimidines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. It is categorized further under carboxylic acids due to the presence of the acetic acid functional group.
The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 4,6-dimethylpyrimidine-2-ol with chloroacetic acid under basic conditions.
The molecular structure of 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformation and spatial arrangement.
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid is involved in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or for synthesizing related compounds.
The mechanism of action for 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid involves its interaction with biological targets:
The compound can inhibit specific enzymes by binding either to their active sites or allosteric sites, thereby modulating their activity. This inhibition can affect various metabolic pathways within cells.
Additionally, it may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses such as proliferation, apoptosis, or differentiation.
These properties are critical for determining the handling, storage conditions, and potential applications of the compound in research and industry .
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid has several scientific applications:
The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid primarily exploits the nucleophilic aromatic substitution (SNAr) reactivity of 2-chloro-4,6-dimethylpyrimidine or its equivalent with oxygen-based nucleophiles. This approach capitalizes on the electron-deficient character of the C2 position in 4,6-dimethylpyrimidine derivatives, which is further activated by the adjacent nitrogen atoms in the heterocyclic ring. The most efficient pathway involves reacting 4,6-dimethylpyrimidin-2-ol with chloroacetic acid under alkaline conditions (typically with potassium carbonate or sodium hydroxide) in polar aprotic solvents like acetone or dimethylformamide (DMF). This reaction proceeds via deprotonation of the pyrimidinolic hydroxyl group, generating a potent alkoxide nucleophile that attacks the methylene carbon of chloroacetic acid [4].
A structurally analogous synthesis has been documented for 2-((4,6-dimethoxypyrimidin-2-yl)oxy)acetic acid (CAS 138377-94-3), where 4,6-dimethoxypyrimidin-2-ol undergoes nucleophilic displacement with activated chloroacetate esters followed by hydrolysis. This method achieves conjugation yields exceeding 75% when employing phase-transfer catalysts like tetrabutylammonium bromide to facilitate the reaction between aqueous and organic phases. The reaction mechanism involves initial formation of a quaternary ammonium intermediate that shuttles the deprotonated pyrimidinoxide anion into the organic phase for efficient reaction with chloroacetate [6].
Recent advances have demonstrated the versatility of this approach through the synthesis of ethyl 2-((4,6-bis((E)-3,4-dimethoxystyryl)pyrimidin-2-yl)oxy)acetate, confirming the tolerance of complex substituents at the 4 and 6 positions during C2-oxygen functionalization. This observation suggests significant potential for structural diversification of the pyrimidine core prior to oxyacetic acid conjugation [5]. Computational studies support the SNAr mechanism by revealing substantial positive charge accumulation at the pyrimidine C2 position in transition state models, facilitating nucleophilic attack.
Table 1: Nucleophilic Substitution Approaches for Pyrimidine-Oxyacetic Acid Conjugation
Pyrimidine Precursor | Nucleophile | Reaction Conditions | Catalyst/Additive | Reported Yield |
---|---|---|---|---|
4,6-Dimethylpyrimidin-2-ol | Chloroacetic acid | K₂CO₃, acetone, reflux | None | 68-72% |
4,6-Dimethoxypyrimidin-2-ol | Ethyl chloroacetate | NaOH, H₂O/toluene, 80°C | (C₄H₉)₄N⁺Br⁻ | 78-82% |
2-Chloro-4,6-dimethylpyrimidine | Sodium glycolate | DMF, 110°C | KI | 65-70% |
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | Hydroxyacetic acid | Et₃N, THF, reflux | None | 70-75% |
The alkaline-mediated cyclization and conjugation reactions for synthesizing 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid require precise optimization of multiple parameters to maximize yield and purity. Temperature exerts a profound influence on reaction kinetics and selectivity, with optimal performance observed between 80-85°C. Below this range, reaction times become prohibitively long (≥24 hours), while temperatures exceeding 90°C promote hydrolysis of the pyrimidine ring and formation of glycolic acid dimers as significant side products [7].
Catalyst selection has been systematically investigated through reaction kinetic studies. Phase-transfer catalysts (PTCs) demonstrate remarkable efficacy in biphasic systems, with tetrabutylammonium hydrogen sulfate outperforming crown ethers and polyethylene glycol derivatives in both reaction rate acceleration and ultimate yield. PTC loading at 2-3 mol% relative to the pyrimidine precursor provides optimal results, while higher concentrations lead to emulsion formation complicating product isolation. Crucially, alkaline source selection significantly impacts pathway efficiency: sodium hydroxide provides more rapid deprotonation than potassium carbonate but requires careful stoichiometric control (1:1.05 pyrimidinolic compound to NaOH ratio) to minimize ester hydrolysis when using preformed chloroacetate esters [6].
Solvent optimization studies reveal that binary solvent systems offer superior performance to single solvents. A toluene-water mixture (3:1 v/v) with catalytic tetrabutylammonium bromide achieves 89% conversion within 4 hours at 80°C, compared to 72% conversion in pure DMF after 6 hours. This enhancement stems from improved mass transfer and precise pH control at the interface. Reaction monitoring via HPLC has identified the critical endpoint for maximal product formation while minimizing degradation, typically occurring at 85-90% pyrimidine precursor conversion. Beyond this point, the product undergoes gradual decomposition via retro-nucleophilic substitution [7].
The synthetic efficiency for 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid significantly exceeds that of structurally complex analogs, particularly those containing fused ring systems or additional coordination sites. This advantage manifests in both yield metrics and operational simplicity. For instance, the synthesis of 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid requires multi-step protection/deprotection sequences to preserve the stereochemical integrity of the cyclohexane ring, ultimately achieving only 52-55% overall yield compared to 70-75% for the dimethylpyrimidine oxyacetic analog [3] [7].
The electron-donating methyl substituents at the 4 and 6 positions significantly enhance nucleophilic displacement efficiency relative to electron-withdrawing substituents. This effect is quantified in comparative kinetic studies showing 4,6-dimethylpyrimidin-2-ol reacts 3.2 times faster with chloroacetic acid than does 4,6-dichloropyrimidin-2-ol under identical conditions. This rate enhancement is attributed to the inductive effect of methyl groups slightly increasing electron density at the reaction center while maintaining sufficient electrophilicity for nucleophilic attack [4] [8].
Process intensification metrics further demonstrate advantages for the dimethyl-substituted system. Space-time yield for 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid reaches 285 g/L·day in continuous flow reactors, compared to 178 g/L·day for the dimethoxy analog and a mere 92 g/L·day for the more sterically encumbered 2-((4,6-diphenylpyrimidin-2-yl)oxy)acetic acid. These differences originate from both intrinsic reactivity factors and crystallization behavior, with the dimethyl derivative forming easily filterable crystals directly from the reaction mixture. Purification requires only a single recrystallization from ethanol-water (4:1) to achieve >99% HPLC purity, whereas the carboxylic acid-functionalized bicyclic analog 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one necessitates chromatographic separation [4] [7].
Table 2: Synthetic Efficiency Comparison with Structurally Related Heterocyclic Carboxylic Acids
Compound Name | Key Structural Features | Optimal Yield (%) | Number of Steps | Purification Method | Reaction Time (h) |
---|---|---|---|---|---|
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid | Monocyclic, methyl substituents | 75 | 1 | Recrystallization | 6 |
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)acetic acid | Monocyclic, methoxy substituents | 82 | 1 | Recrystallization | 8 |
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid | Fused cyclohexane ring | 55 | 3 | Column chromatography | 24 |
2-((5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino)ethanol | Fused furan, aminoethanol | 48 | 4 | Preparative HPLC | 36 |
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | Fused benzothiophene | 63 | 2 | Acid-base extraction | 12 |
The dimethyl-substituted pyrimidine oxyacetic acid exhibits superior compatibility with green chemistry principles relative to complex analogs. Process mass intensity (PMI) calculations reveal a PMI of 8.7 for the target compound versus 23.5 for 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]sodium benzoate synthesis, reflecting reduced solvent consumption and elimination of intermediate purification. This efficiency advantage is further amplified when considering catalyst recycling potential—phase-transfer catalysts can be recovered and reused for three cycles in the dimethylpyrimidine system with <5% yield reduction, while more complex heterocycles exhibit significant catalyst poisoning effects [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7